Cas no 35852-57-4 (2,6-Dibromo-4-trifluoromethylphenol)

2,6-Dibromo-4-trifluoromethylphenol is a halogenated phenolic compound featuring both bromine and trifluoromethyl functional groups, which enhance its reactivity and stability. The presence of bromine atoms at the 2 and 6 positions, along with the electron-withdrawing trifluoromethyl group at the 4 position, makes it a valuable intermediate in organic synthesis, particularly for constructing complex aromatic systems. Its structural properties contribute to high electrophilic substitution potential, making it useful in pharmaceuticals, agrochemicals, and specialty chemical applications. The compound exhibits notable thermal and chemical resistance, ensuring reliability in demanding reaction conditions. Its well-defined molecular structure allows for precise modifications in synthetic pathways.
2,6-Dibromo-4-trifluoromethylphenol structure
35852-57-4 structure
Product Name:2,6-Dibromo-4-trifluoromethylphenol
CAS No:35852-57-4
MF:C7H3Br2F3O
MW:319.901331186295
MDL:MFCD09261146
CID:2940790
PubChem ID:17803194
Update Time:2025-10-30

2,6-Dibromo-4-trifluoromethylphenol Chemical and Physical Properties

Names and Identifiers

    • AKOS025393451
    • 3,5-Dibromo-4-hydroxybenzotrifluoride
    • 2,6-Dibromo-4-(trifluoromethyl)phenol, 2,6-Dibromo-alpha,alpha,alpha-trifluoro-p-cresol
    • IEMNQLAXBXXIKT-UHFFFAOYSA-N
    • MFCD09261146
    • 2,6-Dibromo-4-trifluoromethylphenol
    • PS-7049
    • CS-0191259
    • E90204
    • SCHEMBL10699329
    • 35852-57-4
    • MDL: MFCD09261146
    • Inchi: 1S/C7H3Br2F3O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H
    • InChI Key: IEMNQLAXBXXIKT-UHFFFAOYSA-N
    • SMILES: BrC1C(=C(C=C(C(F)(F)F)C=1)Br)O

Computed Properties

  • Exact Mass: 319.84822g/mol
  • Monoisotopic Mass: 317.85027g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 20.2Ų

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2,6-Dibromo-4-trifluoromethylphenol Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:35852-57-4)
Order Number:A1157039
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:36
Price ($):284.0
Email:sales@amadischem.com

Additional information on 2,6-Dibromo-4-trifluoromethylphenol

Comprehensive Overview of 2,6-Dibromo-4-trifluoromethylphenol (CAS No. 35852-57-4): Properties, Applications, and Industry Trends

2,6-Dibromo-4-trifluoromethylphenol (CAS No. 35852-57-4) is a halogenated aromatic compound with significant relevance in modern chemical research and industrial applications. This brominated phenol derivative, featuring a trifluoromethyl group, exhibits unique physicochemical properties that make it valuable in synthetic chemistry, material science, and specialty formulations. The compound's molecular structure combines electron-withdrawing bromine and fluorine atoms, rendering it particularly useful in reactions requiring controlled electronic effects.

In recent years, the demand for halogenated phenols like 2,6-Dibromo-4-trifluoromethylphenol has grown substantially due to their role as intermediates in pharmaceutical development and advanced material synthesis. Researchers frequently search for "CAS 35852-57-4 solubility" or "2,6-Dibromo-4-trifluoromethylphenol synthesis method," reflecting the compound's technical importance. Its thermal stability (typically stable up to 200°C) and moderate polarity make it suitable for diverse reaction conditions, including nucleophilic substitutions and cross-coupling reactions.

The compound's fluorine-bromine synergy attracts attention in agrochemical innovation, where users often inquire about "halogenated phenol derivatives for crop protection." While not directly biocidal, its structural motifs serve as templates for developing novel active ingredients. Environmental scientists also study its degradation pathways, as evidenced by searches for "35852-57-4 environmental fate," particularly regarding brominated byproducts in advanced oxidation processes.

From a commercial perspective, 2,6-Dibromo-4-trifluoromethylphenol manufacturers emphasize high-purity grades (>98%) for electronic applications, responding to queries like "ultrapure brominated phenols for OLEDs." The compound's ability to modify charge transport in organic semiconductors aligns with next-generation display technology trends. Analytical challenges, such as "HPLC analysis of 35852-57-4," remain frequent discussion points due to the compound's UV absorption characteristics at 210-280 nm.

Regulatory compliance remains a key focus area, with professionals searching for "2,6-Dibromo-4-trifluoromethylphenol safety data" and "REACH compliance halogenated phenols." Proper handling requires consideration of its crystalline form (typically white to off-white powder) and dust control measures. The compound's logP value (~3.2) indicates moderate lipophilicity, influencing its formulation strategies in various systems.

Emerging applications in metal-organic frameworks (MOFs) have sparked new interest, with research papers exploring its use as a linker precursor. This connects to trending searches like "bromophenol building blocks for MOFs" and "fluorinated aromatic linkers." The compound's dual functionality allows precise tuning of pore geometries in these nanostructured materials.

Supply chain dynamics for CAS 35852-57-4 reflect broader chemical industry trends, including regional production shifts and green chemistry initiatives. Procurement specialists frequently compare "2,6-Dibromo-4-trifluoromethylphenol suppliers China vs Europe" while evaluating quality consistency and logistical factors. Recent process optimization publications address yield improvement from 72% to 89% in laboratory-scale bromination procedures.

Spectroscopic characterization remains vital for quality control, with "NMR spectrum 2,6-Dibromo-4-trifluoromethylphenol" being a common analytical query. The compound's 1H NMR typically shows a singlet at ~7.8 ppm for aromatic protons, while 19F NMR displays a characteristic signal near -60 ppm. These features aid in distinguishing it from related polyhalogenated phenols during synthetic workflows.

In academic settings, the compound serves as a model substrate for studying electrophilic aromatic substitution patterns, particularly in courses exploring "directed ortho metalation" techniques. Its crystalline structure (often monoclinic P21/c space group) provides interesting case studies in X-ray diffraction analysis of halogen bonding interactions.

Future research directions may explore its potential in catalysis and polymeric flame retardants, areas where users increasingly search for "non-migratory brominated additives." The compound's balanced halogen content offers advantages over fully brominated analogues in terms of thermal processing stability, addressing industry needs for high-performance materials.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:35852-57-4)
A1157039
Purity:99%
Quantity:5g
Price ($):284.0
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